molecular formula C8H7BrN2O B12531895 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-

Cat. No.: B12531895
M. Wt: 227.06 g/mol
InChI Key: HHCNRRNCELPTDJ-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The 5-bromo substitution on the pyridine ring enhances its reactivity and biological activity, making it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through cyclization reactions involving pyridine and pyrrole derivatives.

    Methanol Addition: The final step involves the addition of a methanol group to the pyridine ring, which can be achieved through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 5-position makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- involves its interaction with specific molecular targets. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in cancer cell growth and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- can be compared with other pyrrolopyridine derivatives such as:

    1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-chloro-: Similar in structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-fluoro-: The fluorine substitution can lead to different pharmacokinetic properties and biological effects.

    1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-iodo-: The iodine atom can enhance the compound’s ability to participate in certain types of chemical reactions.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo- lies in its specific reactivity due to the bromine atom, which can influence its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

(5-bromopyrrolo[2,3-b]pyridin-1-yl)methanol

InChI

InChI=1S/C8H7BrN2O/c9-7-3-6-1-2-11(5-12)8(6)10-4-7/h1-4,12H,5H2

InChI Key

HHCNRRNCELPTDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(C=C21)Br)CO

Origin of Product

United States

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